10H-Phenothiazine, 10-(((tetrahydro-5-(((4-hydroxyphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
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Overview
Description
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-hydroxyphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, where they are used as antipsychotic and antihistaminic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((4-hydroxyphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-hydroxyphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its therapeutic potential in treating psychiatric disorders and other medical conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Known for its antihistaminic and sedative properties.
Thioridazine: Used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
10H-Phenothiazine, 10-(((tetrahydro-5-(((4-hydroxyphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- stands out due to its unique structural features and the specific functional groups it contains
Properties
CAS No. |
141177-56-2 |
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Molecular Formula |
C31H25N5O4S2 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
5-[(4-hydroxyanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H25N5O4S2/c37-22-16-14-20(15-17-22)32-18-23-29(39)34(21-8-2-1-3-9-21)31(41)36(30(23)40)33-19-28(38)35-24-10-4-6-12-26(24)42-27-13-7-5-11-25(27)35/h1-17,23,32-33,37H,18-19H2 |
InChI Key |
ZQRHVMLZIITQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC=C(C=C6)O |
Origin of Product |
United States |
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